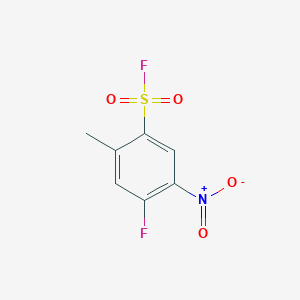
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5FNO4S It is a derivative of benzene, characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulfonyl fluoride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the nitration of 4-fluoro-2-methylbenzene, followed by sulfonation and subsequent conversion to the sulfonyl fluoride derivative. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 4-fluoro-2-methyl-5-aminobenzene-1-sulfonyl fluoride.
Oxidation: Formation of 4-fluoro-2-carboxy-5-nitrobenzene-1-sulfonyl fluoride.
Scientific Research Applications
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition in biological systems or as a reactive intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride: Positional isomer with the same functional groups but different arrangement on the benzene ring.
Uniqueness
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride counterparts. This makes it particularly useful in applications where the stability and reactivity of the sulfonyl fluoride group are advantageous.
Properties
Molecular Formula |
C7H5F2NO4S |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
4-fluoro-2-methyl-5-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5F2NO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3 |
InChI Key |
SZEJNJAQOMYEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


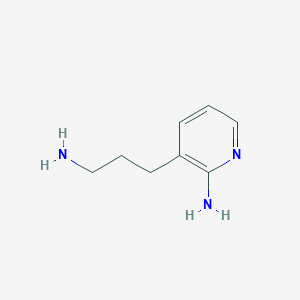
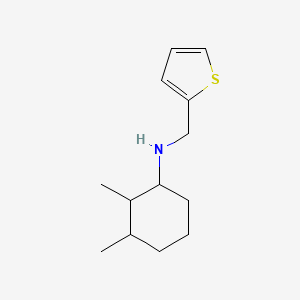

![1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene](/img/structure/B13256443.png)
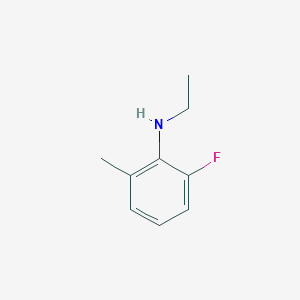
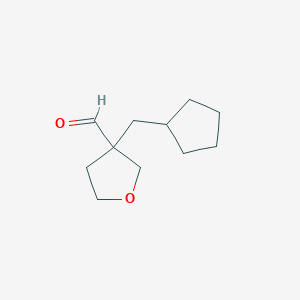
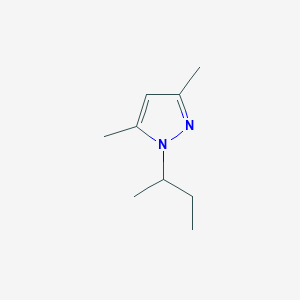
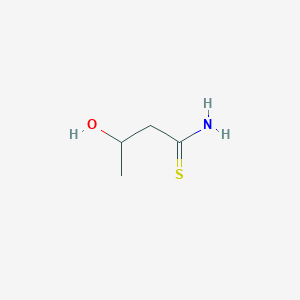
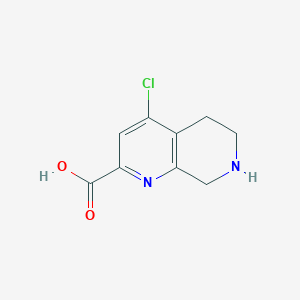

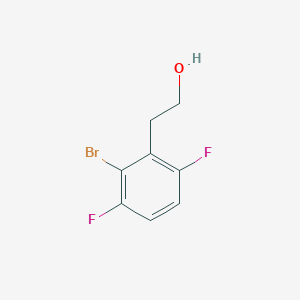
![6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13256490.png)
![2-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13256492.png)
![Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13256495.png)
